molecular formula C32H72Cl6N2Pt B102043 Tetrabutylammonium hexachloroplatinate(IV) CAS No. 18129-78-7

Tetrabutylammonium hexachloroplatinate(IV)

Cat. No. B102043
CAS RN: 18129-78-7
M. Wt: 892.7 g/mol
InChI Key: SSHOYKZPYIRFFY-UHFFFAOYSA-H
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Patent
US05372980

Procedure details

Dimethylchlorosilane (6.8 mL, 60 mmol) in CH2Cl2 (10 mL) was added by dropping funnel over 10 minutes to a mixture of 1,7-octadiene (4.5 mL, 30 mmol) and bis(tetrabutylammonium)hexachloroplatinate (272 mg, 0.3 mmol). After 3 hours at room temperature, the solvent was removed in vacuo and the residue taken up in pentane. The majority of the catalyst was removed by filtration under nitrogen and the filtrate was concentrated in vacuo to provide as an oily liquid 1,8 bis(chlorodimethyl silyl) octane 1H NMR (200 MHz, CDCl3)δ 1.94-1.75 (m,10H), 0.80 (t,4H), 0.40 (s.12H).
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
272 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][SiH:2]([CH3:4])[Cl:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12]>C(Cl)Cl.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[Cl:3][Si:2]([CH3:4])([CH3:1])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][Si:2]([Cl:3])([CH3:4])[CH3:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
6.8 mL
Type
reactant
Smiles
C[SiH](Cl)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
C=CCCCCC=C
Name
Quantity
272 mg
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The majority of the catalyst was removed by filtration under nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl[Si](CCCCCCCC[Si](C)(C)Cl)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.